REACTION_CXSMILES
|
C(CCCCCCCCCCN)C=C.C(N(CC)C(C)C)(C)C.ClC([O:27][CH2:28][CH:29]1C2C=CC=CC=2C2C1=CC=CC=2)=O.[C:42]([NH:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69]CC=C)([O:44][CH2:45][CH:46]1[C:58]2[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=2)[C:52]2[C:47]1=[CH:48][CH:49]=[CH:50][CH:51]=2)=[O:43]>ClCCl>[C:42]([N:59]([CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH3:69])[CH2:29][CH:28]=[O:27])([O:44][CH2:45][CH:46]1[C:47]2[C:52](=[CH:53][CH:54]=[CH:55][CH:48]=2)[C:51]2[C:58]1=[CH:57][CH:56]=[CH:49][CH:50]=2)=[O:43]
|
Name
|
N-allyldecylamine
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)CCCCCCCCCCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
N-FMOC-N-allyldecylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCCCCCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked, 500 mL round bottom flask equipped with a thermometer, mechanic stirrer and an addition funnel
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
was added dropwise (total volume approximately 330 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 21° C. when
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 0.01 N HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CC=O)CCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |